REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=1[NH:13][C:14](=[O:16])[CH3:15].[OH-].[Na+]>CO>[C:14]([NH:13][C:6]1[CH:7]=[C:8]([O:11][CH3:12])[CH:9]=[CH:10][C:5]=1[CH2:4][C:3]([OH:17])=[O:2])(=[O:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
49 mg
|
Type
|
reactant
|
Smiles
|
COC(CC1=C(C=C(C=C1)OC)NC(C)=O)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
and the pH was adjusted to ˜4 by the addition of Amberlyst 15 ion-exchange resin
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give 46 mg (100%) of 2-acetylamino-4-methoxy-phenyl)-acetic acid which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C(C=CC(=C1)OC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |